Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate
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Overview
Description
Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, an imino group, an oxo group, and a thia-azaspirodecane core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the tert-butyl group, and incorporation of the imino and oxo functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In studies of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate
- 2-tert-butyl 3-methyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate
Uniqueness
Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both imino and oxo groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl 8-imino-8-oxo-8λ6-thia-2-azaspiro[4.5]decane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-7-4-13(10-15)5-8-19(14,17)9-6-13/h14H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMXVUOIKJWIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCS(=N)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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